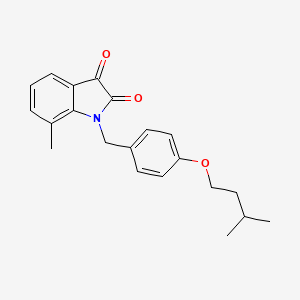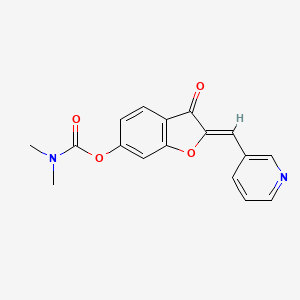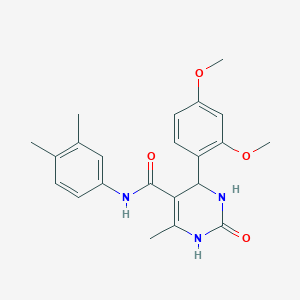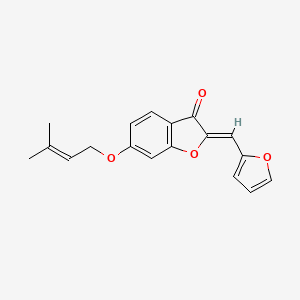
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Cinnamamides, including structures similar to "N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide," have been studied for their anticonvulsant properties. Research highlights how modifications to the piperine structure, leading to compounds like N-(3,4-methylenedioxy-cinnamoyl)-piperidine, could enhance anticonvulsant activities. These modifications help in understanding the relationship between chemical structure and biological activity, providing insights into drug development for epilepsy treatment (Li & Wang, 1995).
Antitubercular Properties
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have been explored for their antitubercular activities. These compounds showed promising results against Mycobacterium tuberculosis, highlighting the potential of cinnamamide derivatives in treating tuberculosis. The study emphasizes the importance of systematic modifications to improve the pharmacological properties of these compounds (Patel & Telvekar, 2014).
Corrosion Inhibition
Piperidine derivatives have been examined for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were employed to investigate the adsorption and corrosion inhibition properties, demonstrating the potential of these compounds in protecting metal surfaces. This research provides valuable insights into the development of new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Anticancer Activity
Cinnamide derivatives have also been explored for their potential in treating cancer. Studies on the synthesis, crystal structure, and anti-ischemic activity of certain cinnamide derivatives revealed their effectiveness against neurotoxicity induced by glutamine in PC12 cells. This research indicates the therapeutic potential of cinnamide derivatives in managing ischemic conditions and possibly other cancer-related disorders (Zhong et al., 2018).
Direcciones Futuras
Piperidine derivatives, including “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide”, continue to be an area of interest in drug discovery due to their diverse biological activities . Future research may focus on exploring their potential applications in various therapeutic areas and improving the efficiency of their synthesis .
Propiedades
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)24(22,23)20-12-10-16(11-13-20)14-18-17(21)9-8-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,18,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIPKSUZHZBPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)

![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)



![6-Methoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2996561.png)
![N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2996563.png)

